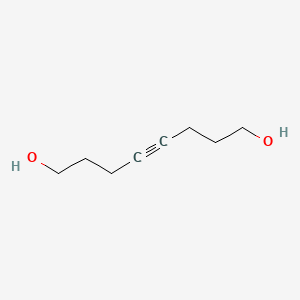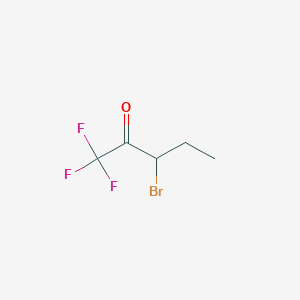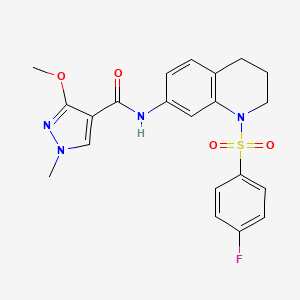
Oct-4-yne-1,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-4-yne-1,8-diol: is an organic compound with the molecular formula C8H14O2 . It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the first and eighth carbon atoms. This compound is a versatile small molecule scaffold used in various chemical reactions and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Oct-4-yne-1,8-diol is used as a building block in organic synthesis, particularly in the formation of polyethers through oxa-Michael polymerization .
Biology:
- The compound is used in enzymatic monoesterification reactions to study the selectivity and efficiency of enzymes like Candida antarctica lipase B .
Medicine:
- Research is ongoing to explore the potential medicinal applications of this compound and its derivatives, particularly in drug development and delivery systems.
Industry:
Safety and Hazards
Oct-4-yne-1,8-diol is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to this compound. One discusses the electrochemical oscillation observed during the reduction of Co 2+ from sulfate solution in the presence of but-2-yne-1,4-diol (butynediol) as an additive . Another paper discusses the synthesis of stable gold nanoparticles using but-2-yne-1,4-diol .
Wirkmechanismus
Target of Action
Oct-4-yne-1,8-diol primarily targets the Oct-4 protein, also known as POU5F1 . Oct-4 is a homeodomain transcription factor of the POU family and plays critical roles in self-renewal and pluripotency maintenance of embryonic stem cells . It is considered one of the main stemness markers .
Mode of Action
Oct-4 is known to play a crucial role in directing the recruitment of the estrogen receptor to genomic binding sites . This suggests that this compound may interact with Oct-4 to modulate its transcriptional activity, thereby influencing the differentiation and proliferation of cells.
Biochemical Pathways
Oct-4 is involved in several biochemical pathways. It forms a regulatory circuit with Sox2 and Nanog, maintaining the pluripotency and self-renewal of stem cells . These transcription factors also control the fate of certain cells . For instance, Oct-4 primarily controls the fate of ectodermal cells and ectoderm-derived stem cells through the BMP4-dependent pathway .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on Oct-4. By modulating the activity of Oct-4, this compound could potentially affect cell differentiation and proliferation. In the context of cancer stem cells, Oct-4 is believed to contribute to tumor growth, invasion, metastasis, and resistance to treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: One common method for synthesizing Oct-4-yne-1,8-diol involves the reaction between acetylene and two equivalents of 1-bromopropane. Acetylene is first deprotonated by a base to give an anion, which then undergoes nucleophilic substitution with the bromopropane.
Elimination Reaction: Another synthetic route is the elimination reaction of 4,5-dibromooctane, which can be carried out in liquid ammonia at -70°C with sodium amide as the base.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oct-4-yne-1,8-diol can undergo oxidation reactions to form various oxidized products, such as aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reaction conditions and reagents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated compounds, ethers.
Vergleich Mit ähnlichen Verbindungen
4-Octyne: A similar alkyne with a triple bond at the fourth carbon but without hydroxyl groups.
5-Decyne: Another symmetric alkyne with a longer carbon chain.
3-Hexyne: A shorter symmetric alkyne with a triple bond at the third carbon.
2-Butyne: A symmetric alkyne with a triple bond at the second carbon.
Uniqueness: Oct-4-yne-1,8-diol is unique due to the presence of hydroxyl groups at both ends of the molecule, which allows it to participate in a wider range of chemical reactions compared to other similar alkynes. This makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
oct-4-yne-1,8-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBOSHAYKJIVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#CCCCO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24595-59-3 |
Source


|
| Record name | oct-4-yne-1,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Chlorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2899450.png)
![1'-(2-methylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2899451.png)
![9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2899452.png)
![3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1-(2-methylphenyl)urea](/img/structure/B2899453.png)

amino}-N-methylacetamide](/img/structure/B2899459.png)

![2-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2899462.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2899464.png)
![4-butyl-1-(butylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2899467.png)
![2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B2899468.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2899469.png)
![N-(4-cyanophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2899471.png)
![1-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2899472.png)
